Monosodium 2-aminobenzothiazole-6-carboxylate
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Overview
Description
Monosodium 2-aminobenzothiazole-6-carboxylate is a chemical compound with significant applications in various fields. It is a derivative of 2-aminobenzothiazole, a heterocyclic compound known for its biological and chemical properties. This compound is typically found as a white crystalline powder and is soluble in water and some organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of monosodium 2-aminobenzothiazole-6-carboxylate generally involves the reaction of 2-aminobenzothiazole with sodium hydroxide and carbon dioxide. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Monosodium 2-aminobenzothiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of 2-aminobenzothiazole, such as sulfoxides, sulfones, and substituted amines .
Scientific Research Applications
Monosodium 2-aminobenzothiazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of monosodium 2-aminobenzothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Monosodium 2-aminobenzothiazole-6-carboxylate can be compared with other similar compounds, such as:
2-Aminobenzothiazole: The parent compound, known for its broad spectrum of biological activities.
Ethyl 2-aminobenzothiazole-6-carboxylate: A derivative with similar properties but different solubility and reactivity.
2-Amino-6-ethoxycarbonylbenzothiazole: Another derivative used in various chemical syntheses.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool for scientific research and industrial processes.
Properties
CAS No. |
67828-33-5 |
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Molecular Formula |
C8H5N2NaO2S |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
sodium;2-amino-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C8H6N2O2S.Na/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8;/h1-3H,(H2,9,10)(H,11,12);/q;+1/p-1 |
InChI Key |
MIOQTAOQNAUMOI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)[O-])SC(=N2)N.[Na+] |
Origin of Product |
United States |
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